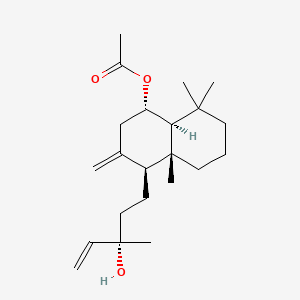

6-Acetyllarixol

描述

属性

IUPAC Name |

[(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3/t17-,18-,19-,21+,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNCDVQMEQJFGH-TZWCSUAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC(=C)[C@@H]([C@@]2([C@@H]1C(CCC2)(C)C)C)CC[C@@](C)(C=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 6-Acetyllarixol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, chemical characterization, and biological activities of 6-Acetyllarixol, a labdane diterpene of significant interest. Also known as larixyl acetate, this natural product has garnered attention for its potent and selective biological activities, particularly as an inhibitor of the TRPC6 ion channel and for its notable antifungal properties. This document details the experimental protocols for its extraction and purification from its primary natural source, Larix decidua (European Larch), presents its spectroscopic data for unequivocal identification, and summarizes its known biological effects and mechanisms of action. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, systematically named (αS,1S,4S,4aS,8aR)-4-(Acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol, is a naturally occurring labdane-type diterpenoid. Its discovery is rooted in the phytochemical investigation of oleoresin from the European Larch (Larix decidua Mill.), where it was identified alongside its parent compound, (+)-larixol.[1] The presence of the acetyl group at the C-6 position distinguishes it from larixol and significantly influences its biological profile.[2] This guide will delve into the scientific journey of this compound, from its natural origins to its potential therapeutic applications.

Discovery and Natural Occurrence

The initial discovery of this compound (larixyl acetate) can be traced back to early studies on the chemical constituents of Larch oleoresin.[1] It is primarily found in various species of the Larix genus, with Larix decidua being a particularly rich source.[2] Quantitative analyses have shown that the concentration of this compound can vary significantly depending on the part of the tree (bark or wood) and the geographical origin of the plant.

Chemical Structure and Properties

This compound is a bicyclic diterpene with the characteristic labdane skeleton. The acetylation at the 6-position is a key structural feature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name | (αS,1S,4S,4aS,8aR)-4-(Acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol |

| Synonyms | Larixyl acetate, 6-O-Acetyllarixol |

| CAS Number | 4608-49-5 |

| Molecular Formula | C₂₂H₃₆O₃ |

| Molecular Weight | 348.52 g/mol |

Experimental Protocols

Isolation of this compound from Larix decidua Bark

The following protocol is a generalized procedure based on common extraction and purification techniques for labdane diterpenes from plant material.

4.1.1. Materials and Equipment

-

Dried and powdered Larix decidua bark

-

Dichloromethane (CH₂Cl₂) or Ethanol (EtOH)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Analytical balance

-

Standard laboratory glassware

4.1.2. Extraction Procedure

-

Macerate the powdered Larix decidua bark with dichloromethane or ethanol at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

4.1.3. Purification by Column Chromatography

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane) and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation process using TLC. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing this compound based on the TLC profile.

-

Evaporate the solvent from the combined fractions to yield purified this compound. Further purification can be achieved by recrystallization if necessary.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 39.2 | 1.55 (m), 1.05 (m) |

| 2 | 19.3 | 1.85 (m), 1.65 (m) |

| 3 | 42.1 | 1.45 (m), 1.20 (m) |

| 4 | 33.5 | - |

| 5 | 55.6 | 0.85 (dd, J = 12.0, 2.0) |

| 6 | 78.5 | 4.47 (dd, J = 11.5, 4.5) |

| 7 | 43.8 | 2.20 (m), 1.95 (m) |

| 8 | 148.4 | - |

| 9 | 56.4 | 1.50 (m) |

| 10 | 39.8 | - |

| 11 | 24.2 | 2.05 (m), 1.90 (m) |

| 12 | 38.9 | 1.60 (m), 1.40 (m) |

| 13 | 73.7 | - |

| 14 | 145.0 | 5.90 (dd, J = 17.5, 10.8) |

| 15 | 111.4 | 5.18 (dd, J = 17.5, 1.5), 4.98 (dd, J = 10.8, 1.5) |

| 16 | 28.8 | 1.30 (s) |

| 17 | 106.3 | 4.85 (s), 4.55 (s) |

| 18 | 33.3 | 0.82 (s) |

| 19 | 21.9 | 0.88 (s) |

| 20 | 14.5 | 0.80 (s) |

| OAc | 170.5 (C=O), 21.3 (CH₃) | 2.05 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The above data is a representative compilation.

Biological Activities and Mechanism of Action

TRPC6 Inhibition

This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[3] TRPC6 is a non-selective cation channel involved in various physiological and pathological processes.

Table 3: Inhibitory Activity of this compound on TRPC Channels

| Channel | IC₅₀ (µM) | Selectivity vs. TRPC6 |

| TRPC6 | 0.58 | - |

| TRPC3 | 6.83 | ~12-fold |

The inhibition of TRPC6 by this compound has been shown to modulate downstream signaling pathways, including the calcineurin-NFAT and mTOR pathways, which are implicated in cardiac hypertrophy and other cellular processes.

References

Unveiling the Natural Source of 6-Acetyllarixol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activity of 6-Acetyllarixol, a labdane-type diterpene of significant interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and drug development professionals.

Primary Natural Source: Larix gmelinii (Dahurian Larch)

The primary natural source of this compound, also commonly known as larixyl acetate, is the Dahurian Larch (Larix gmelinii), particularly the bark of Larix gmelinii var. japonica. This coniferous tree, belonging to the Pinaceae family, is native to eastern Siberia, northeastern Mongolia, northeastern China, and the Korean peninsula.[1] The compound is a constituent of the tree's oleoresin and is found in significant quantities within the bark tissues.

Quantitative Analysis of this compound in Larix gmelinii var. japonica Bark

Quantitative studies have been conducted to determine the concentration of this compound in different tissues of the branch bark of Larix gmelinii var. japonica. The data presented below is crucial for evaluating the feasibility of this species as a viable source for extraction.

| Bark Tissue | Compound | Concentration (mg/g of dry weight) |

| Rhytidome (Outer bark) | Larixyl acetate (this compound) | 1.23 ± 0.13 |

| Secondary Phloem (Inner bark) | Larixyl acetate (this compound) | 0.45 ± 0.05 |

| Rhytidome (Outer bark) | Larixol | 2.34 ± 0.25 |

| Secondary Phloem (Inner bark) | Larixol | 0.87 ± 0.09 |

Data sourced from "Accumulation of constitutive diterpenoids in the rhytidome and secondary phloem of the branch bark of Larix gmelinii var. japonica".

Experimental Protocols: Isolation and Identification of this compound

The following is a representative protocol for the extraction and isolation of this compound from the bark of Larix gmelinii.

Plant Material Collection and Preparation

-

Collect branch bark from Larix gmelinii var. japonica.

-

Separate the rhytidome (outer bark) from the secondary phloem (inner bark).

-

Air-dry the separated tissues and then grind them into a fine powder.

Extraction

-

Extract the powdered bark material with diethyl ether at room temperature.

-

Concentrate the resulting extract under reduced pressure to obtain a crude oleoresin.

Isolation and Purification

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

-

The structure of the isolated compound is confirmed through spectroscopic methods, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Biological Activity and Signaling Pathway

This compound has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[2][3] This inhibitory activity is the basis for its observed analgesic and anti-inflammatory properties.[2]

TRPC6 Inhibition Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound.

In this pathway, the activation of the TRPC6 channel, often by diacylglycerol (DAG), leads to an influx of calcium ions (Ca²⁺). This increase in intracellular calcium can activate downstream signaling pathways, such as the activation of the Nuclear Factor of Activated T-cells (NFAT), which in turn promotes the expression of pro-inflammatory genes. This compound exerts its anti-inflammatory effect by directly inhibiting the TRPC6 channel, thereby preventing the influx of calcium and blocking this signaling cascade.

Conclusion

Larix gmelinii, specifically its bark, stands out as a significant natural source of this compound. The detailed protocols for its extraction and isolation, combined with a growing understanding of its biological activity as a TRPC6 inhibitor, position this compound as a promising candidate for further investigation in the development of novel therapeutic agents for inflammatory and pain-related conditions. This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product.

References

The Elusive Pathway: A Technical Guide to the Putative Biosynthesis of 6-Acetyllarixol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyllarixol, a derivative of the labdane-type diterpenoid larixol, holds potential in various applications due to its chemical structure. However, its biosynthesis in plants remains an unelucidated area of study. This technical guide synthesizes current knowledge on the synthesis of related diterpenoids to propose a putative biosynthetic pathway for this compound. We delve into the likely enzymatic steps, from the formation of the diterpene backbone to the final acetylation, and provide generalized experimental protocols for the identification and characterization of the key enzymes involved. This document serves as a foundational resource for researchers aiming to unravel the complete metabolic route to this compound, enabling future metabolic engineering and drug development efforts.

Introduction

Larixol and its acetylated derivative, this compound, are labdane-type diterpenoids found in various plant species, particularly in conifers of the Larix (larch) genus.[1][2] While chemical syntheses and phytochemical analyses of these compounds have been reported, the specific enzymatic pathway for the biosynthesis of this compound in plants is not well-documented in current scientific literature.[1][2][3] Understanding this pathway is crucial for developing sustainable biotechnological production methods for this compound and its derivatives, which may have pharmaceutical or other industrial applications.

This guide outlines a putative biosynthetic pathway for this compound based on established principles of terpenoid biosynthesis. We will discuss the probable enzyme classes involved, propose a framework for the quantitative analysis of this pathway, and provide detailed, generalized experimental protocols for the discovery and characterization of the key missing enzymatic link: the acetyltransferase responsible for the conversion of larixol to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the general terpenoid pathway, starting from the central precursor geranylgeranyl pyrophosphate (GGPP), followed by cyclization to form the labdane skeleton, hydroxylation to yield larixol, and a final acetylation step.

Putative Pathway Visualization

The proposed biosynthetic route is illustrated in the diagram below, outlining the key intermediates and enzymatic transformations.

Key Enzymatic Steps and Involved Enzyme Classes

-

Formation of the Diterpene Backbone: The pathway initiates with the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), by a diterpene synthase (diTPS) . This is often a two-step process involving a class II diTPS to form a bicyclic intermediate like labdadienyl/copalyl diphosphate, followed by a class I diTPS to generate the specific labdane skeleton.

-

Hydroxylation: The resulting hydrocarbon scaffold undergoes hydroxylation to produce larixol. This reaction is typically catalyzed by a cytochrome P450-dependent monooxygenase (CYP) . These enzymes are known to be responsible for the functionalization of terpenoid backbones.

-

Acetylation: The final and key step is the acetylation of the hydroxyl group at the C-6 position of larixol. This is catalyzed by a putative acetyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, which utilize acetyl-CoA as the acyl donor.

Quantitative Data for Pathway Elucidation

While specific quantitative data for this compound biosynthesis is currently unavailable, the following table outlines the essential data types that researchers should aim to collect to fully characterize this pathway.

| Data Type | Description | Importance in Pathway Analysis |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax, kcat) for each enzyme with its respective substrate (e.g., Larixol 6-O-acetyltransferase with larixol and acetyl-CoA). | Determines substrate affinity, catalytic efficiency, and potential rate-limiting steps in the pathway. |

| Metabolite Concentrations | In planta concentrations of pathway intermediates (GGPP, larixol) and the final product (this compound) in different tissues and developmental stages. | Provides insights into metabolic flux and regulatory control points. |

| Gene Expression Levels | Transcript abundance (e.g., via qRT-PCR or RNA-Seq) of the genes encoding the biosynthetic enzymes in various tissues and under different conditions. | Correlates gene activity with metabolite accumulation and helps identify candidate genes. |

| Heterologous Production Titer | Yield of this compound (in mg/L or g/L) when the biosynthetic pathway is reconstituted in a microbial host like E. coli or S. cerevisiae. | Validates the function of the identified genes and provides a baseline for metabolic engineering efforts. |

Experimental Protocols: Discovery and Characterization of a Putative Larixol 6-O-Acetyltransferase

The identification of the acetyltransferase responsible for the final step is critical. Below is a generalized protocol for this purpose.

General Workflow

Methodologies

1. Candidate Gene Identification:

-

Plant Material: Collect tissues from a plant known to produce this compound (e.g., young needles or bark from Larix species).

-

Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on these tissues. Assemble the transcriptome and annotate putative genes.

-

Homology-Based Selection: Identify candidate acyltransferase genes by searching the transcriptome for sequences with homology to known plant BAHD acyltransferases, particularly those known to act on terpenoids.

2. Gene Cloning and Heterologous Expression:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the selected plant tissue and synthesize complementary DNA (cDNA).

-

PCR Amplification: Amplify the full-length coding sequences of candidate genes using PCR with gene-specific primers.

-

Vector Ligation: Clone the amplified PCR products into a suitable protein expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transformation: Transform the expression constructs into a suitable expression host.

3. Recombinant Protein Purification:

-

Culture and Induction: Grow the transformed host cells and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

Cell Lysis and Affinity Chromatography: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity Verification: Verify the purity and size of the protein using SDS-PAGE.

4. In Vitro Enzyme Assays:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant enzyme

-

Larixol (substrate)

-

Acetyl-CoA (acyl donor)

-

Appropriate buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-8.0)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the products.

5. Product Analysis:

-

LC-MS/MS: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of a compound with the mass-to-charge ratio corresponding to this compound.

-

NMR Spectroscopy: For structural confirmation, scale up the enzymatic reaction and purify the product for Nuclear Magnetic Resonance (NMR) analysis to confirm the structure of this compound.

6. Enzyme Kinetics:

-

Once activity is confirmed, perform kinetic assays by varying the concentration of one substrate (larixol or acetyl-CoA) while keeping the other saturated.

-

Measure the initial reaction velocity and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion and Future Outlook

The biosynthesis of this compound in plants presents an intriguing area for discovery in plant biochemistry and metabolic engineering. Although the complete pathway has not been experimentally validated, the proposed route provides a solid framework for future research. The immediate priority for the scientific community should be the identification and characterization of the enzymes involved, particularly the putative larixol 6-O-acetyltransferase. The experimental workflows detailed in this guide offer a systematic approach to achieving this goal. Elucidating this pathway will not only fill a knowledge gap but also pave the way for the sustainable production of this compound and novel derivatives through synthetic biology approaches.

References

6-Acetyllarixol: A Technical Guide for Researchers

An In-depth Examination of a Selective TRPC6 Inhibitor

This technical guide provides a comprehensive overview of 6-Acetyllarixol, also known as Larixyl acetate, a diterpenoid of interest for its selective inhibitory effects on the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Chemical Identifiers

| Identifier | Value |

| Common Name | This compound, Larixyl acetate, Larixol acetate |

| CAS Number | 4608-49-5[1][2][3] |

| IUPAC Name | (αS,1S,4S,4aS,8aR)-4-(acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol[1][2] |

| Molecular Formula | C₂₂H₃₆O₃ |

| Molecular Weight | 348.5 g/mol |

Biological Activity and Quantitative Data

This compound has been identified as a potent and selective inhibitor of the TRPC6 cation channel. This activity underlies its observed analgesic and anti-inflammatory effects.

Table 1: Inhibitory Activity of this compound (Larixyl acetate)

| Target | IC₅₀ (µM) | Selectivity vs. TRPC6 | Assay Conditions | Reference |

| TRPC6 | 0.58 | - | Recombinant TRPC6 channels | |

| TRPC3 | 6.83 | ~12-fold | Recombinant TRPC3 channels | |

| fMLP-induced superoxide anion production | 1.98 (for Larixol) | - | Human neutrophils | |

| fMLP-induced cathepsin G release | 2.76 (for Larixol) | - | Human neutrophils |

Table 2: Analgesic Efficacy in a Neuropathic Pain Model

| Administration Route | Effect | ED₅₀ | Animal Model | Reference |

| Intrathecal | Inhibition of mechanical allodynia | 13.43 µM | Spared nerve injury (SNI) in rats |

Experimental Protocols

TRPC6 Inhibition Assay (Whole-cell Patch-Clamp)

This protocol is adapted from studies investigating the electrophysiological effects of Larixyl acetate on TRPC6 channels.

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human TRPC6-YFP are cultured in a suitable medium.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system.

-

Pipette and Bath Solutions: The internal pipette solution and external bath solution are prepared with specific ionic compositions to isolate TRPC6 currents.

-

Current Elicitation: TRPC6 currents are activated by applying a TRPC6 agonist, such as oleoyl-2-acetyl-sn-glycerol (OAG), to the bath solution.

-

Data Acquisition: Currents are recorded during the application of slow voltage ramps (e.g., from -100 mV to +100 mV).

-

Compound Application: Larixyl acetate is added to the bath solution at varying concentrations to determine its inhibitory effect on the OAG-induced currents.

-

Data Analysis: The recorded inward and outward currents are normalized to cell capacitance to obtain current densities. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter Hill equation.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This protocol is based on studies evaluating the analgesic effects of Larixyl acetate in vivo.

-

Animal Model: The spared nerve injury (SNI) model is induced in adult male Sprague-Dawley rats under anesthesia. This involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Drug Administration: Larixyl acetate is administered intrathecally to the lumbar spinal cord.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral plantar surface of the hind paw.

-

Cold Allodynia: Evaluated by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.

-

-

Biochemical Analysis: Following behavioral testing, spinal cord tissue is collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and microglial activation (e.g., Iba-1) using techniques such as Western blot and immunohistochemistry.

Signaling Pathways and Logical Relationships

TRPC6 Signaling Pathway in Pathologic Cardiac Remodeling

The TRPC6 channel is implicated in various signaling pathways, including those involved in cardiac hypertrophy. The following diagram illustrates the positive feedback loop involving TRPC6 and the calcineurin-NFAT pathway.

Caption: TRPC6 positive feedback loop in cardiac hypertrophy.

Experimental Workflow for Evaluating this compound in Neuropathic Pain

The following diagram outlines the logical flow of experiments to assess the efficacy of this compound in a preclinical model of neuropathic pain.

Caption: Workflow for preclinical assessment of this compound.

References

- 1. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPC6 - Wikipedia [en.wikipedia.org]

The Enigmatic Profile of 6-Acetyllarixol: A Search for Preliminary Biological Activity

A comprehensive review of publicly available scientific literature reveals a notable absence of research pertaining to the preliminary biological activity of the specific compound identified as 6-Acetyllarixol. Extensive searches for quantitative data, experimental protocols, and associated signaling pathways have yielded no direct results for this molecule.

This lack of available information suggests that this compound may be a novel or relatively unstudied compound within the scientific community. As such, this document cannot provide an in-depth technical guide as requested, due to the foundational data not being present in accessible research databases or publications.

For researchers, scientists, and drug development professionals interested in this molecule, this presents both a challenge and an opportunity. The absence of prior art indicates a completely open field for investigation. Any preliminary studies on the biological effects of this compound would be groundbreaking, establishing the initial toxicological and pharmacological profile of the compound.

Future Directions for Research

Should a research program be initiated for this compound, the following logical workflow would be essential to delineate its preliminary biological activity.

Figure 1. A generalized experimental workflow for determining the preliminary biological activity of a novel compound like this compound.

This proposed workflow outlines a standard approach in early-stage drug discovery and chemical biology. It begins with fundamental screening to identify any biological effects and progresses towards understanding the potential mechanisms and cellular pathways involved. Each step would generate the quantitative data and experimental protocols that are currently unavailable for this compound.

Until such research is conducted and published, a technical guide on the biological activity of this compound remains a prospective document. The scientific community awaits the first report on this potentially interesting chemical entity.

Spectroscopic Profile of 6-Acetyllarixol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Acetyllarixol, a labdane-type diterpene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data has been compiled from available scientific literature and is presented in a structured format for ease of reference and comparison.

Introduction

This compound, also referred to in scientific literature as larixyl acetate, is a natural product derived from larch balsam. It has garnered significant interest in the scientific community for its biological activities. Accurate and detailed spectroscopic data is fundamental for researchers working with this compound, enabling unambiguous identification and facilitating further investigation into its properties and potential applications.

Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR were not explicitly found in the provided search results. Researchers should refer to the primary literature for detailed spectral assignments.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 348.5 | [M]+ (Molecular Ion) |

| Specific fragmentation data not available in search results |

The molecular formula for this compound is C₂₂H₃₆O₃, corresponding to a molecular weight of 348.5 g/mol .

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific IR absorption bands were not detailed in the search results. Expected characteristic absorptions would include those for hydroxyl (O-H), acetyl (C=O), and alkyl (C-H) groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are generalized methodologies based on standard practices for the structural elucidation of natural products.

NMR Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra such as COSY, HSQC, and HMBC to aid in complete structural assignment. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z) range. For structural analysis, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent in an IR-transparent cell.

-

Data Acquisition: The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Workflow for the isolation and structural elucidation of this compound.

This guide serves as a foundational resource for researchers engaged in the study of this compound. For definitive spectral data and detailed experimental conditions, it is imperative to consult the primary peer-reviewed scientific literature.

An In-depth Technical Guide to the Thermal Stability and Degradation of 6-Acetyllarixol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 6-Acetyllarixol, a labdane diterpene of interest in pharmaceutical research. Due to the limited availability of direct studies on this compound, this guide synthesizes information from closely related diterpenoids, such as larixol and abietic acid, to project its thermal behavior. Standard analytical methodologies for assessing thermal stability and characterizing degradation products are also detailed.

Introduction to this compound and its Thermal Stability

This compound is a derivative of larixol, a labdane diterpene found in the oleoresin of larch trees. Its chemical structure, featuring a bicyclic core and a substituted side chain with alcohol and ester functionalities, suggests susceptibility to thermal degradation. Understanding the thermal stability of this compound is critical for its development as a therapeutic agent, impacting formulation, storage, and manufacturing processes.

Thermal degradation can lead to a loss of potency, the formation of impurities, and potential toxicity. This guide outlines the expected thermal behavior of this compound and provides the necessary experimental frameworks to rigorously assess its stability.

Predicted Thermal Behavior and Degradation Pathways

Based on studies of analogous compounds, the thermal degradation of this compound is likely to proceed through several key pathways. The primary points of thermal liability on the molecule are the hydroxyl and acetyl groups.

A plausible degradation pathway for this compound under thermal stress involves an initial deacetylation to yield larixol, followed by dehydration of the tertiary alcohol. Isomerization and oxidation of the diterpene skeleton can also occur at elevated temperatures.

dot

Quantitative Analysis of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability of a compound. While specific data for this compound is not available, the following tables present hypothetical yet plausible data based on the analysis of related diterpenoids like abietic acid.[1][2][3][4][5]

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | ~ 180 °C | 10 °C/min in N2 |

| Temperature of Max Decomposition Rate | ~ 250 °C | 10 °C/min in N2 |

| Residual Mass at 600 °C | < 5% | 10 °C/min in N2 |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Conditions |

| Melting Point (Tm) | ~ 150 - 160 °C | Endothermic | 10 °C/min in N2 |

| Exothermic Decomposition | > 180 °C | Exothermic | 10 °C/min in N2 |

Experimental Protocols

To facilitate further research, this section details the standard experimental protocols for assessing the thermal stability and degradation of a compound like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a 5-10 mg sample of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Place the pan into the TGA furnace.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (20-50 mL/min) to provide an inert atmosphere.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and other thermal events.

dot

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.

Objective: To identify phase transitions such as melting and to characterize exothermic or endothermic degradation processes.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition, typically around 300-400 °C, at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the differential heat flow.

-

Analyze the DSC thermogram for endothermic (melting) and exothermic (decomposition) peaks.

dot

Analysis of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products.

Objective: To identify the chemical structures of the degradation products of this compound.

Methodology:

-

Perform a forced degradation study by heating a sample of this compound at a temperature above its determined Tonset (e.g., 200 °C) for a defined period.

-

Dissolve the degraded sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an aliquot of the solution into the GC-MS system.

-

GC Conditions:

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

Injector Temperature: 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

-

Identify the separated compounds by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Quantification of Degradation by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the components of the degraded sample.

Objective: To quantify the amount of remaining this compound and its major degradation products.

Methodology:

-

Prepare solutions of the degraded sample at a known concentration in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detector at a wavelength determined by the UV spectrum of this compound.

-

-

Inject the sample and standards of this compound and any identified degradation products (if available).

-

Quantify the compounds based on the peak areas relative to the calibration curves of the standards.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking, this technical guide provides a robust framework for its investigation. By leveraging data from analogous diterpenoids and employing standardized analytical techniques, researchers and drug development professionals can effectively characterize the thermal properties of this compound. The detailed experimental protocols and proposed degradation pathways herein serve as a valuable starting point for ensuring the quality, safety, and efficacy of potential drug products containing this promising compound. Further forced degradation studies are recommended to fully elucidate its stability profile.

References

An In-depth Technical Guide to the Solubility of 6-Acetyllarixol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Acetyllarixol, a diterpenoid of interest in various research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and offers a predictive analysis based on the compound's structure and general principles of solubility. Furthermore, it details a standard experimental protocol for determining solubility, providing a practical framework for researchers.

Predicted Solubility of this compound

The fundamental principle of "like dissolves like" governs the solubility of a solute in a solvent.[1][2][3][4] This principle is based on the polarity of the molecules; polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1] The structure of this compound—a large, primarily non-polar diterpenoid skeleton with a polar hydroxyl (-OH) group and a moderately polar acetyl (-OAc) group—suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While the hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, the large, non-polar hydrocarbon backbone is expected to significantly limit its solubility in highly polar solvents like water. Solubility is likely to be low but may increase in less polar alcohols like ethanol and methanol compared to water, as the alkyl chains of these solvents can interact more favorably with the non-polar part of the molecule.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents possess dipoles but do not have acidic protons. They are intermediate in polarity. Given that this compound is reported as slightly soluble in ethyl acetate, it is reasonable to predict slight to moderate solubility in other polar aprotic solvents. These solvents can interact with the polar functional groups of the molecule without the strong hydrogen bonding network that would exclude the non-polar portion.

-

Non-polar Solvents (e.g., hexane, toluene, chloroform): These solvents are suitable for dissolving non-polar compounds through van der Waals forces. The significant non-polar character of the this compound structure suggests that it will exhibit higher solubility in these types of solvents. The "slight solubility" reported in chloroform, a weakly polar solvent, supports this prediction.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the currently available qualitative solubility data for this compound (also known as Larixyl Acetate).

| Solvent | Solubility | Source |

| Chloroform | Slightly soluble | |

| Ethyl Acetate | Slightly soluble |

Experimental Protocols: Determination of Equilibrium Solubility

For researchers seeking to generate precise quantitative solubility data for this compound, the shake-flask method is a widely accepted and robust protocol.

Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Preparation of a Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

-

The container is then agitated at a constant temperature using a shaker or magnetic stirrer.

-

The agitation period is typically 24-72 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.

2. Phase Separation:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution.

-

This is typically achieved through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant.

-

A chemically inert filter, such as a PTFE syringe filter that does not absorb the solute, is crucial for accurate results.

3. Quantification of Solute:

-

The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantification.

-

A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate measurement.

4. Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Mandatory Visualization

The following diagrams illustrate the logical relationships in solubility prediction and the workflow for its experimental determination.

Caption: A diagram illustrating the prediction of this compound solubility.

Caption: A generalized workflow for determining equilibrium solubility.

References

Methodological & Application

Synthesis Methods for 6-Acetyllarixol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyllarixol, chemically known as larixyl acetate, is a labdane-type diterpenoid found in the oleoresin of larch trees (Larix species), particularly European larch (Larix decidua)[1][2]. This natural compound has garnered significant interest in the scientific community for its biological activities, most notably as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel[3][4]. The inhibition of TRPC6 by larixyl acetate has shown therapeutic potential in preclinical models of neuropathic pain and heart failure, making its synthesis a critical aspect of ongoing research and drug development efforts[5].

These application notes provide detailed protocols for the two primary methods of obtaining this compound: isolation from its natural source and semi-synthesis from its precursor, larixol.

Methods Overview

There are two principal approaches for the synthesis and procurement of this compound:

-

Isolation from Larix decidua Oleoresin: This method involves the extraction and purification of the naturally occurring compound from larch oleoresin. It is a suitable method for obtaining larger quantities of the natural product, depending on the availability of the raw material.

-

Semi-synthesis from Larixol: This approach entails the chemical modification of larixol, the parent diterpenoid, through acetylation of the C6 hydroxyl group. This method offers a more controlled and potentially scalable route to this compound, provided that larixol is readily available.

The following sections provide detailed protocols for both methods, a summary of quantitative data, and a visualization of the synthetic workflows and the relevant biological signaling pathway.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Isolation from Larix decidua | Semi-synthesis from Larixol |

| Starting Material | Larix decidua oleoresin | Larixol |

| Key Transformation | Extraction and Purification | Acetylation |

| Typical Yield | Variable, dependent on oleoresin quality | High (typically >85%) |

| Purity | High after purification | High after purification |

| Scalability | Dependent on natural source availability | Potentially high |

| Key Advantages | Access to the natural enantiomer | Controlled process, not reliant on seasonal oleoresin |

| Key Disadvantages | Yield variability, complex purification | Requires precursor larixol |

Table 2: Biological Activity of this compound

| Target | Activity | IC₅₀ | Reference |

| TRPC6 Channel | Inhibition | 0.1-0.6 µM |

Experimental Protocols

Method 1: Isolation of this compound from Larix decidua Oleoresin

This protocol describes the extraction and purification of this compound from larch oleoresin. The yield of larixyl acetate from oleoresin can vary depending on the source and collection time of the resin.

Materials:

-

Larix decidua oleoresin

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Protocol:

-

Extraction:

-

Dissolve 100 g of Larix decidua oleoresin in 500 mL of dichloromethane.

-

Stir the mixture at room temperature for 24 hours to ensure complete dissolution of the soluble components.

-

Filter the solution to remove any insoluble plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in n-hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed extract onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10 n-hexane:EtOAc).

-

Collect fractions (e.g., 20 mL each) and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 8:2).

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent from the combined fractions under reduced pressure to yield pure this compound as a solid.

-

Dry the final product under vacuum.

-

Method 2: Semi-synthesis of this compound from Larixol

This protocol details the acetylation of the C6 hydroxyl group of larixol to yield this compound.

Materials:

-

Larixol

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Protocol:

-

Acetylation Reaction:

-

Dissolve larixol (1.0 g, 1 equivalent) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting material (larixol) is consumed.

-

-

Work-up:

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent (e.g., starting with 100% n-hexane and gradually increasing the ethyl acetate concentration).

-

Combine the fractions containing the pure product as determined by TLC.

-

Evaporate the solvent to yield this compound as a pure solid.

-

Visualizations

Synthetic Workflows

Caption: Overview of the two main synthesis routes for this compound.

Signaling Pathway of this compound

Caption: Inhibition of the TRPC6 signaling pathway by this compound.

Conclusion

The protocols provided herein offer two robust methods for obtaining this compound for research and development purposes. The choice between isolation from a natural source and semi-synthesis will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research. The potent and selective inhibition of the TRPC6 channel by this compound underscores its importance as a pharmacological tool and a potential therapeutic lead. Further optimization of these synthetic methods will be crucial for advancing the study of this promising natural product.

References

Application Notes & Protocols for the Quantification of 6-Acetyllarixol

These application notes provide a comprehensive overview of analytical techniques for the quantification of 6-Acetyllarixol, a diterpenoid of interest in pharmaceutical research. The following protocols are designed for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification in various matrices. While these methods are based on established analytical principles, optimization and validation are crucial for specific applications.

Introduction to this compound and its Quantification

This compound is a naturally occurring diterpene with potential pharmacological activities. Accurate quantification is essential for pharmacokinetic studies, quality control of natural product extracts, and formulation development. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[1][2] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for complex biological matrices.[1]

Recommended Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound due to its superior sensitivity, specificity, and wide dynamic range.[1] This method allows for the separation of this compound from complex sample matrices followed by its precise detection and quantification based on its mass-to-charge ratio (m/z).

Principle of LC-MS/MS

The LC-MS/MS technique involves three main steps:

-

Liquid Chromatography (LC) Separation: The sample is injected into an HPLC or UHPLC system where this compound is separated from other components on a chromatographic column.[3]

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where this compound molecules are ionized.

-

Tandem Mass Spectrometry (MS/MS) Detection: The ionized molecules are guided into the mass analyzer. In MS/MS, a specific precursor ion of this compound is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and reduces background noise.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a detailed procedure for the extraction and quantification of this compound from plasma samples.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

UHPLC system coupled to a tandem mass spectrometer with an ESI source.

Sample Preparation: Solid Phase Extraction (SPE)

-

Spiking: To 500 µL of plasma, add the internal standard solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound working solutions.

-

Protein Precipitation: Add 1 mL of acetonitrile to precipitate plasma proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute this compound and the IS with a suitable organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ion (m/z) | Specific fragment ion of this compound |

| Collision Energy | Optimized for the specific precursor-product ion transition |

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve from the peak area ratios of this compound to the internal standard versus the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples is then determined from this curve.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data from a validated LC-MS/MS method for this compound.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |

| Intra-day Precision (%RSD) | < 10% | ≤ 15% |

| Inter-day Precision (%RSD) | < 12% | ≤ 15% |

| Accuracy (%Bias) | ± 8% | ± 15% |

| Recovery | > 85% | Consistent and reproducible |

| Matrix Effect | Minimal | Within acceptable limits |

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the quantification of this compound, particularly for volatile and thermally stable compounds.

GC-MS Protocol

-

Sample Preparation and Derivatization: Extraction from the matrix is performed using a suitable solvent. As this compound may have limited volatility, derivatization (e.g., silylation) might be necessary to improve its chromatographic properties.

-

GC Conditions: A capillary column (e.g., DB-5MS) is typically used. The oven temperature is programmed to achieve optimal separation.

-

MS Conditions: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Logical Relationship of Analytical Method Validation

Caption: Key parameters for analytical method validation.

References

Application Note: Quantitative Analysis of 6-Acetyllarixol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Acetyllarixol, a diterpene of interest in phytochemical and pharmacological research. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides detailed experimental protocols, expected quantitative data, and a visual workflow to ensure successful implementation.

Introduction

This compound is a naturally occurring diterpene that has garnered attention for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds. This application note presents a validated HPLC method for the analysis of this compound, offering a detailed protocol for immediate application in a laboratory setting.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental parameters and chromatographic conditions.

| Parameter | Recommended Value |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter the standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from a plant matrix):

-

Accurately weigh 1 g of the dried and powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).

-

Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[1][2]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on the described method. These values are typical for the analysis of diterpenoids under similar conditions and should be validated in the user's laboratory.

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 15-18 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow

The logical flow of the analytical process, from sample acquisition to final data analysis, is depicted in the following diagram.

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

For clarity in understanding the analytical logic, the relationship between the key stages of the quantitative analysis is presented below.

Caption: Logical relationship in the quantitative HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The detailed protocol for sample preparation, coupled with the specified chromatographic conditions, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. The provided workflow and logical diagrams serve to clarify the experimental process, ensuring ease of adoption and successful implementation. For optimal results, it is recommended to perform a full method validation according to the relevant regulatory guidelines in the user's laboratory.

References

Application Notes and Protocols for Larixol and its Acetylated Derivatives in Cell Culture Experiments

An Important Note on 6-Acetyllarixol: Extensive searches of scientific literature did not yield specific information on a compound named "this compound." It is possible that this is a novel, unpublished compound or a misnomer. The following application notes and protocols are based on the available research for the closely related and well-documented compounds, Larixol and its acetylated form, Larixyl Acetate . These compounds belong to the labdane-type diterpenoids, and their known biological activities provide a strong foundation for their use in cell culture experiments.

Introduction to Larixol and its Derivatives

Larixol is a natural diterpenoid that has been investigated for its anti-inflammatory properties. Its derivative, larixyl acetate, has also been synthesized and studied for various biological activities, including potential anticancer effects. These compounds are of interest to researchers in fields such as immunology, cancer biology, and drug discovery due to their ability to modulate specific cellular signaling pathways.

Mechanism of Action

Larixol has been shown to inhibit neutrophil activation, a key process in inflammation. It interferes with the signaling of G-protein coupled receptors (GPCRs), specifically by disrupting the interaction of the G-protein βγ subunit with its downstream effectors.[1][2] This disruption leads to the inhibition of cellular responses such as superoxide production, chemotaxis, and the release of granular enzymes.[2]

Derivatives of the structurally related larixyl acetate have been found to induce caspase-dependent apoptosis in cancer cell lines, suggesting a potential application in oncology research.[3] This pro-apoptotic effect is likely mediated through the intrinsic apoptosis pathway, involving the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[3]

Data Presentation

The following table summarizes the quantitative data available for Larixol's inhibitory effects on human neutrophils.

| Compound | Assay | Cell Type | Stimulant | IC50 Value | Reference |

| Larixol | Superoxide Anion Production | Human Neutrophils | fMLP (0.1 µM) | 1.98 µM | |

| Larixol | Cathepsin G Release | Human Neutrophils | fMLP (0.1 µM) | 2.76 µM |

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of Larixol and its derivatives in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or anti-proliferative effects of Larixol or its derivatives on a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Larixol or Larixyl Acetate (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Larixol or Larixyl Acetate in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by Larixol or its derivatives.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Larixol or Larixyl Acetate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Larixol or Larixyl Acetate for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Also, collect the supernatant from each well to include any floating apoptotic cells.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Protocol 3: Western Blot Analysis for Signaling Proteins

This protocol allows for the detection of changes in the expression or activation of specific proteins involved in signaling pathways affected by Larixol or its derivatives.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, p-ERK, p-AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Larixol and its derivatives in cell culture.

Caption: Proposed anti-inflammatory signaling pathway of Larixol.

Caption: General workflow for testing Larixyl Acetate in cell culture.